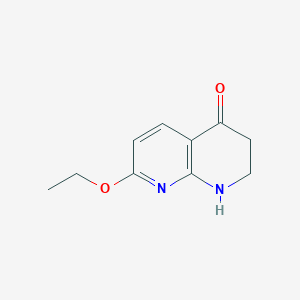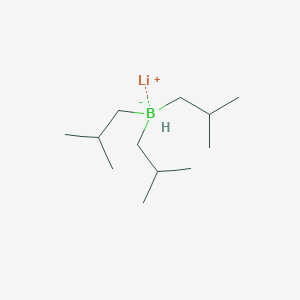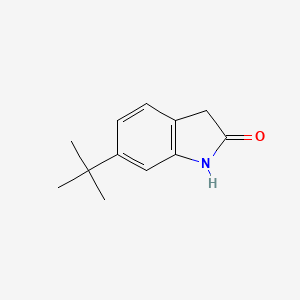
1,2,3,4-Tetrahydroquinolin-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de 1,2,3,4-tétrahydroquinolin-7-yle est un dérivé de la tétrahydroquinoléine, un composé hétérocyclique largement étudié pour ses diverses activités biologiques et ses applications potentielles en chimie médicinale. Le groupe acétate attaché à la 7e position du cycle tétrahydroquinoléine améliore ses propriétés chimiques, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acétate de 1,2,3,4-tétrahydroquinolin-7-yle peut être synthétisé par un processus en plusieurs étapes impliquant la cyclisation d’un dérivé N-acyl de la β-phényléthylamine en présence d’un agent déshydratant tel que l’oxychlorure de phosphore, le pentoxyde de phosphore ou le chlorure de zinc . Les conditions réactionnelles impliquent généralement le chauffage des réactifs pour faciliter le processus de cyclisation.
Méthodes de production industrielle
En milieu industriel, la synthèse de l’acétate de 1,2,3,4-tétrahydroquinolin-7-yle peut impliquer l’utilisation de réacteurs à écoulement continu pour optimiser les conditions réactionnelles et améliorer le rendement. L’utilisation de la synthèse assistée par micro-ondes a également été explorée pour réduire les temps de réaction et améliorer l’efficacité .
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de 1,2,3,4-tétrahydroquinolin-7-yle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent le reconvertir en sa forme entièrement saturée.
Substitution : Le groupe acétate peut être substitué par d’autres groupes fonctionnels pour créer différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine, des composés de tétrahydroquinoléine entièrement saturés et des dérivés de tétrahydroquinoléine substitués .
4. Applications de la recherche scientifique
L’acétate de 1,2,3,4-tétrahydroquinolin-7-yle présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroquinolin-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, photosensitizers, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acétate de 1,2,3,4-tétrahydroquinolin-7-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant ainsi les processus biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et de la structure du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,3,4-tétrahydroisoquinoléine : Un composé étroitement apparenté ayant des activités biologiques similaires.
Quinoléine : Un composé parent avec une structure cyclique entièrement aromatique.
Isoquinoléine : Un autre composé apparenté ayant une structure cyclique différente.
Unicité
Sa capacité à subir diverses réactions chimiques et ses diverses activités biologiques en font un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroquinolin-7-yl acetate |
InChI |
InChI=1S/C11H13NO2/c1-8(13)14-10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3 |
Clé InChI |
DEKVLUXCGWBMKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(CCCN2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)






![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)
